molecular formula C15H21N3O2 B4819773 N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide

N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide

Cat. No. B4819773
M. Wt: 275.35 g/mol
InChI Key: MDZNQNGPMWUWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields such as medicine and biotechnology.

Mechanism of Action

The exact mechanism of action of N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide is not fully understood. However, it has been proposed that N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have also demonstrated the anti-tumor and anti-inflammatory effects of N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of using N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide. One potential area of interest is its use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide and to optimize its use in various experimental setups. Finally, the potential toxicity and safety of N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide need to be further evaluated before its use in clinical trials.

Scientific Research Applications

N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of interest is its use as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. N-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]benzamide has been shown to exhibit anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies.

properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-17-9-11-18(12-10-17)14(19)7-8-16-15(20)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZNQNGPMWUWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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